![molecular formula C12H8N2OS2 B2758078 N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide CAS No. 941924-70-5](/img/structure/B2758078.png)
N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide
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Overview
Description
“N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C12H8N2OS2 and a molecular weight of 260.33. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .
Scientific Research Applications
- Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds . These molecules show promising inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB).
- These derivatives may find applications in treating bacterial infections due to their ability to inhibit microbial growth .
- It inhibits inclusion formation and reduces oligomerization, making it a potential candidate for neuroprotective therapies .
- These compounds may play a role in combating viral infections, including hepatitis C virus (HCV) and other RNA viruses .
Anti-Tubercular Activity
Antimicrobial Properties
Neuroprotective Potential
Antiviral Activity
Organic Synthesis and Medicinal Chemistry
Future Directions
Thiophene and its substituted derivatives, including “N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide”, have diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
Mechanism of Action
Target of Action
N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide, also known as N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death
Biochemical Pathways
The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Similar benzothiazole derivatives have shown favourable pharmacokinetic profiles in admet (absorption, distribution, metabolism, excretion, toxicity) calculations .
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis cells . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound causes cell lysis and death .
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS2/c15-12(11-2-1-5-16-11)14-8-3-4-10-9(6-8)13-7-17-10/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPVBHZQSZFSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide |
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